molecular formula C15H20N4O2 B1425031 tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate CAS No. 1283108-06-4

tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate

Cat. No. B1425031
M. Wt: 288.34 g/mol
InChI Key: RPCSBHXTZXQRBF-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a five-membered heterocycle containing two nitrogen atoms in adjacent positions . Pyrazole derivatives have attracted more attention due to their wide range of physiological and pharmacological activities .


Synthesis Analysis

In a related compound, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported. This was achieved by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .


Chemical Reactions Analysis

Palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .

Scientific Research Applications

Synthesis and Biological Activities

  • Tert-butyl carbazate derivatives, including tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate, have been extensively studied for their antimicrobial activity. For example, compounds synthesized from tert-butyl carbazate showed notable biological activities, highlighting the significance of such derivatives in medicinal chemistry (Ghoneim & Mohamed, 2013).

Catalytic and Structural Applications

  • Research has also focused on the use of tert-butyl carbazate derivatives in the synthesis of palladium(II) complexes. These complexes, which include triazole-based N-heterocyclic carbene ligands, show promising catalytic performance in cross-coupling reactions, making them valuable in synthetic and organometallic chemistry (Turek et al., 2014).

Antifungal and Pesticidal Research

  • Various derivatives of tert-butyl carbazate, such as those involving 1,2,4-triazole, have been synthesized for potential fungicidal applications. These compounds have displayed moderate to good fungicidal activities against several plant pathogens, demonstrating their potential in agricultural chemistry (Mao et al., 2012).

Synthesis of Stable Carbenes

  • Research in the field of stable carbenes has involved tert-butyl carbazate derivatives, particularly for the synthesis of halogenated carbenes. These compounds have unique properties and potential applications in various chemical reactions and materials science (Glinyanaya et al., 2021).

Organic Synthesis and Drug Development

  • Tert-butyl carbazate derivatives have been instrumental in the synthesis of various biologically active compounds, including intermediates in drug development. Their versatility in organic synthesis has been demonstrated through various reactions and synthetic pathways (Zhao et al., 2017).

properties

IUPAC Name

tert-butyl N-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-11-17-18-13(10-16-14(20)21-15(2,3)4)19(11)12-8-6-5-7-9-12/h5-9H,10H2,1-4H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCSBHXTZXQRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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